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Abstract
The prevalence of poorly soluble new chemical entities presents a significant hurdle in drug

development, with over 70% of compounds in the pipeline exhibiting solubility challenges that

impede absorption and bioavailability.[1] Carboxamide-containing compounds are frequently

encountered in this category. Their characteristic hydrogen-bonding capabilities, involving both

a hydrogen bond donor (N-H) and acceptor (C=O), often lead to the formation of highly stable,

high-energy crystal lattices.[2][3] This "brick-dust" nature results in very low aqueous solubility.

This application note provides an in-depth guide for researchers and formulation scientists on

three primary strategies to overcome these challenges: Amorphous Solid Dispersions (ASDs),

Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. We will explore the

mechanistic basis for each approach and provide detailed, field-tested protocols for their

preparation and characterization.

The Carboxamide Challenge: Understanding the
Root Cause
The core challenge with many carboxamide compounds lies in their strong intermolecular

hydrogen bonding, which can lead to the formation of exceptionally stable crystalline

structures.[2][4] Overcoming this crystal lattice energy is the primary thermodynamic barrier to
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dissolution. The selection of a formulation strategy should therefore be a rational process

based on the physicochemical properties of the active pharmaceutical ingredient (API).
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Caption: Initial decision framework for formulation strategy selection.

Amorphous Solid Dispersions (ASDs): Overcoming
Crystal Energy
Scientific Principle
ASDs are a powerful technique where the crystalline API is molecularly dispersed within a

polymer matrix.[5] This process circumvents the crystal lattice energy barrier by preventing the

drug from organizing into a stable crystalline form.[6] The result is a high-energy, amorphous

state that exhibits significantly higher apparent solubility and a faster dissolution rate.[6][7] The

polymer carrier is critical, as it stabilizes the amorphous drug by inhibiting crystallization and

can also prevent drug precipitation in the gastrointestinal tract.[8][9]

Protocol 1: Preparation of an ASD via Hot-Melt Extrusion
(HME)
HME is a solvent-free method ideal for thermally stable compounds. It ensures thorough mixing

of the drug and polymer at a molecular level.[10][11]

Methodology:

Pre-Blending: Accurately weigh the carboxamide API and a suitable polymer (e.g., PVP/VA

64) at the desired ratio (e.g., 20:80 w/w). Blend geometrically in a Turbula blender for 5-10

minutes to ensure homogeneity.

Causality: Uniform pre-blending is crucial to prevent localized areas of high drug

concentration during extrusion, which could lead to incomplete amorphization or the

presence of residual crystals.

Extruder Setup: Set up a co-rotating twin-screw extruder. Set the barrel temperature profile

based on the glass transition temperature (Tg) of the polymer and the melting point (Tm) of

the API. A common starting point is 20-30°C above the polymer's Tg.[11]
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Extrusion: Feed the pre-blended powder into the extruder at a controlled rate. The

combination of heat and shear from the rotating screws will melt the polymer and dissolve

the drug, forming a homogenous, amorphous solution.[11]

Cooling and Collection: The molten extrudate exits through a die and is rapidly cooled on a

conveyor belt to "freeze" the amorphous state.

Milling: Mill the cooled extrudate into a fine powder using a cryo-mill or similar equipment to

a consistent particle size suitable for downstream processing and dissolution testing.

Protocol 2: Characterization of Amorphous Solid
Dispersions
Confirming the amorphous nature and understanding the drug-polymer interactions are

essential for a successful ASD formulation.

Methodology:

Differential Scanning Calorimetry (DSC):

Accurately weigh 3-5 mg of the milled extrudate into an aluminum DSC pan.

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

Analysis: A successful ASD will show a single glass transition temperature (Tg) and the

absence of a melting endotherm for the crystalline drug.[11] The presence of a melting

peak indicates incomplete amorphization.

Powder X-Ray Diffraction (pXRD):

Pack the milled extrudate onto a sample holder.

Scan the sample over a suitable 2θ range (e.g., 5-40°).

Analysis: An amorphous sample will exhibit a broad, diffuse "halo" pattern, whereas a

crystalline sample will show sharp Bragg peaks. The absence of sharp peaks confirms the

amorphous nature of the drug within the dispersion.[5][11]
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Fourier-Transform Infrared (FTIR) Spectroscopy:

Analyze the pure API, pure polymer, a physical mixture, and the ASD extrudate.

Analysis: Look for shifts in characteristic peaks, particularly the C=O stretch of the

carboxamide and any N-H or O-H groups. A peak shift in the ASD compared to the

physical mixture can indicate intermolecular interactions (e.g., hydrogen bonding) between

the drug and polymer, which is a key factor for stabilization.[5][11]

ASD Characterization Workflow

Milled ASD
Extrudate

DSC Analysis

pXRD Analysis

FTIR Analysis

Single Tg?
No Melting Peak?

Amorphous Halo?

Evidence of
Interaction?

Successful ASD

 Yes

Reformulate

 No

 Yes

 No

Final

Click to download full resolution via product page

Caption: Workflow for the essential characterization of ASDs.

Table 1: Typical Characterization Data for an ASD Formulation
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Parameter Successful ASD
Unsuccessful/Incomplete
ASD

DSC
Single Glass Transition
(Tg)

Multiple Tgs or presence
of drug melting endotherm

pXRD Broad amorphous halo
Sharp peaks corresponding to

the crystalline drug

| FTIR | Shift in key functional group peaks (e.g., C=O) | Spectrum resembles a simple overlay

of drug and polymer |

Lipid-Based Drug Delivery Systems (LBDDS): The
Solubilization Pathway
Scientific Principle
LBDDS enhance oral bioavailability by presenting the drug in a pre-dissolved state, thereby

bypassing the rate-limiting dissolution step.[12][13] These formulations, comprising oils,

surfactants, and co-solvents, can be designed to spontaneously form fine emulsions or

microemulsions upon gentle agitation in the aqueous environment of the GI tract.[14][15] The

Lipid Formulation Classification System (LFCS) provides a framework for categorizing these

systems from simple oil solutions (Type I) to complex mixtures containing hydrophilic

surfactants and co-solvents (Type IV).[14][16]

Protocol 3: Development and Screening of a Self-
Emulsifying System (SEDDS/SMEDDS)
This protocol outlines a systematic approach to developing a Type II or III lipid formulation.

Methodology:

Excipient Solubility Screening:

Determine the saturation solubility of the carboxamide API in a panel of excipients (long-

and medium-chain triglycerides, surfactants with varying HLB values, and co-solvents like

PEG 400 or propylene glycol).[14]
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Add an excess amount of API to a known volume of excipient, equilibrate for 48-72 hours,

centrifuge, and analyze the supernatant by HPLC to quantify solubility.

Causality: Selecting excipients with high solubilizing capacity is the first and most critical

step to ensure the entire drug dose can be incorporated into the final dosage form.[17]

Constructing Ternary Phase Diagrams:

Select the best oil, surfactant, and co-solvent based on the solubility screen.

Prepare a series of blank formulations by systematically varying the ratios of the three

components (e.g., from 10:90:0 to 10:0:90 for oil:surfactant:co-solvent, and all ratios in

between).

Visually assess each mixture for miscibility.

Perform a self-emulsification test by adding a small amount (e.g., 1 mL) of each miscible

formulation to a larger volume (e.g., 250 mL) of water with gentle stirring. Grade the

performance based on the speed of emulsification, clarity, and absence of precipitation.

Map the results onto a ternary diagram to identify the self-emulsifying region.

Drug Loading and Evaluation:

Prepare the most promising formulations from the self-emulsifying region and load them

with the carboxamide API.

Re-evaluate the self-emulsification performance to ensure the drug does not negatively

impact emulsion formation.

Proceed to characterization.

Protocol 4: Characterization of LBDDS Performance
The key performance attributes of an LBDDS are the size of the droplets it forms and its ability

to keep the drug solubilized during digestion.

Methodology:
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Droplet Size Analysis:

Disperse the drug-loaded formulation in a relevant aqueous medium (e.g., water or

simulated gastric fluid) at a relevant concentration (e.g., 1:100 v/v).

Measure the droplet size distribution and Polydispersity Index (PDI) using Dynamic Light

Scattering (DLS).

Analysis: SMEDDS and SNEDDS should ideally produce droplets below 200 nm with a

low PDI (<0.3), which provides a large surface area for absorption.[14]

In Vitro Lipolysis:

Use a pH-stat apparatus to simulate the digestion of the lipid formulation by pancreatic

lipase.

During the digestion process, periodically sample the aqueous phase, ultracentrifuge to

separate the digested components, and analyze the drug concentration in the micellar

layer by HPLC.

Causality: This test mimics what happens in the small intestine and is highly predictive of

in vivo performance. It evaluates the formulation's ability to maintain the drug in a

solubilized state, preventing precipitation and making it available for absorption.[14][17]

Nanosuspensions: Maximizing Surface Area for
Dissolution
Scientific Principle
For highly crystalline "brick-dust" compounds that are difficult to amorphize and have poor lipid

solubility, nanosizing is an excellent strategy. A nanosuspension consists of pure, crystalline

drug particles reduced to the sub-micron range, stabilized by surfactants or polymers.[18]

According to the Noyes-Whitney equation, this drastic increase in surface area leads to a

corresponding increase in dissolution velocity, which can significantly improve absorption and

bioavailability for BCS Class II compounds.[19][20]
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Protocol 5: Preparation of a Nanosuspension via Media
Milling (Top-Down)
This is a robust and scalable method for producing nanosuspensions.

Methodology:

Slurry Preparation: Prepare a pre-suspension of the micronized carboxamide API in an

aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188 or HPMC).

Milling: Add the slurry to a milling chamber containing grinding media (e.g., yttrium-stabilized

zirconium oxide beads).

Size Reduction: Agitate the chamber at high speed. The high-energy impact of the milling

media on the drug particles causes them to fracture, reducing their size to the nanometer

scale.[21] The process is typically temperature-controlled to prevent overheating.

Separation: Once the desired particle size is reached (monitored by in-process DLS checks),

separate the nanosuspension from the milling media.

Causality: The stabilizer is essential. It adsorbs onto the surface of the newly created

nanoparticles, providing a steric or electrostatic barrier that prevents them from re-

agglomerating due to their high surface energy.[22]

Protocol 6: Core Characterization of Nanosuspensions
The critical quality attributes of a nanosuspension are its particle size, uniformity, and stability.

Methodology:

Particle Size and Polydispersity Index (PDI):

Dilute the nanosuspension appropriately with purified water.

Measure the mean particle size (Z-average) and PDI using DLS/Photon Correlation

Spectroscopy (PCS).[23][24]
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Analysis: A successful nanosuspension will typically have a mean particle size between

100-400 nm and a PDI below 0.25, indicating a narrow, uniform distribution.[23]

Zeta Potential:

Measure the zeta potential of the diluted nanosuspension using Laser Doppler

Velocimetry.

Analysis: Zeta potential measures the surface charge of the particles and is a key indicator

of physical stability. For an electrostatically stabilized suspension, a zeta potential of |±30

mV| is generally required to ensure sufficient repulsive force to prevent aggregation. For

sterically stabilized systems, a value of |±20 mV| may be acceptable.[25]

Dissolution Testing:

Perform in vitro dissolution testing using a USP II apparatus, comparing the

nanosuspension to the un-milled API.

Analysis: The nanosuspension should exhibit a dramatically faster and potentially higher

extent of dissolution compared to the bulk drug, demonstrating the success of the

formulation approach.[19]

Top-Down Approach (e.g., Media Milling) Bottom-Up Approach (e.g., Precipitation)
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(Large Crystals)

High Energy Input
(Milling/Homogenization)

Nanosized Drug
(Small Crystals)
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Caption: Top-down vs. Bottom-up methods for nanosuspension preparation.

Concluding Remarks
Formulating poorly soluble carboxamide compounds requires a rational, evidence-based

approach. The choice between creating an amorphous solid dispersion, developing a lipid-

based system, or producing a nanosuspension depends entirely on the specific

physicochemical properties of the drug candidate. By understanding the underlying scientific

principles and applying the systematic protocols for preparation and characterization outlined in

this note, formulation scientists can significantly increase the probability of developing a

successful, bioavailable drug product.

Table 2: Comparative Summary of Formulation Strategies

Strategy Mechanism Ideal For...
Key
Advantages

Key
Challenges

ASD

Overcomes
crystal lattice
energy

Compounds
that can form a
stable
amorphous
phase

High drug
loading
possible; solid
dosage form

Physical
instability
(recrystallizati
on);
hygroscopicity
; requires
specific
polymers

LBDDS
Bypasses

dissolution step

Lipophilic

compounds

("grease-balls")

Enhances

lymphatic

uptake; protects

drug from

degradation

Limited drug

loading for non-

lipophilic drugs;

potential for GI

side effects from

surfactants

| Nanosuspension | Increases dissolution rate via surface area enhancement | Highly

crystalline, high-melting point compounds ("brick-dust") | Preserves crystalline form; applicable
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to a wide range of drugs | Physical instability (particle growth); requires specialized equipment;

potential for contamination from milling media |

References
Lipid-Based Drug Delivery Systems. National Center for Biotechnology Information. Available

at: [Link]

Nanosuspension: An approach to enhance solubility of drugs. National Center for

Biotechnology Information. Available at: [Link]

Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral

Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble

drugs. Frontiers. Available at: [Link]

Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly

water-soluble drugs. International Journal of Current Research. Available at: [Link]

New perspectives on lipid and surfactant based drug delivery systems for oral delivery of

poorly soluble drugs. Journal of Pharmacy and Pharmacology | Oxford Academic. Available

at: [Link]

Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS

II/IV Compounds. National Institutes of Health. Available at: [Link]

Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate.

Available at: [Link]

Current Trends on Solid Dispersions: Past, Present, and Future. National Center for

Biotechnology Information. Available at: [Link]

Nanosuspension for BCS Class II Drug. ResearchGate. Available at: [Link]

Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI.

Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3594736/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3107201/
https://typeset.io/papers/lipid-based-drug-delivery-system-lbdds-an-emerging-paradigm-2o3z6vj3
https://www.frontiersin.org/articles/10.3389/fphar.2023.1201991/full
https://www.journalcra.com/article/lipid-based-drug-delivery-systems-strategy-enhancing-oral-bioavailability-poorly-water
https://academic.oup.com/jpp/article/62/2/163/6135870
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449988/
https://www.researchgate.net/publication/382877524_Enhancing_the_Solubility_of_Class_II_Drug_Via_Nanosuspension_A_Review
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398989/
https://www.researchgate.net/publication/329596328_Nanosuspension_for_BCS_Class_II_Drug
https://www.mdpi.com/2304-8158/12/19/3610
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization of solid dispersion: Significance and symbolism. ScienceGate. Available at:

[Link]

Enhancing water solubility of a bcs class ii drug using hydrotropy, mixed solvency,

cosolvency, and nanosuspension techniques. ResearchGate. Available at: [Link]

Characterization of Amorphous Solid Dispersions and Identification of Low Levels of

Crystallinity by Transmission Electron Microscopy. ACS Publications. Available at: [Link]

Lipid-based formulations. Gattefossé. Available at: [Link]

Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical

Review. Available at: [Link]

Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying

Systems. National Institutes of Health. Available at: [Link]

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of

Poorly Soluble Drugs. PubMed Central. Available at: [Link]

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

Hilaris Publisher. Available at: [Link]

Formulation Strategies And Consideration In Nanosuspension Development: A Review.

Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. ResearchGate. Available at:

[Link]

Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide

Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences

Review and Research. Available at: [Link]

Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available

at: [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.sciencegate.app/document/10.53555/nnb.v4i3.1092
https://www.researchgate.net/publication/383210332_ENHANCING_WATER_SOLUBILITY_OF_A_BCS_CLASS_II_DRUG_USING_HYDROTROPY_MIXED_SOLVENCY_COSOLVENCY_AND_NANOSUSPENSION_TECHNIQUES
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.1c00227
https://www.gattefosse.com/lipid-based-formulations
https://www.americanpharmaceuticalreview.com/Featured-Articles/37190-Strategies-to-Formulate-Lipid-based-Drug-Delivery-Systems/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6398846/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321151/
https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs-116813.html
https://innovareacademics.in/journals/index.php/ajpcr/article/view/49491
https://www.researchgate.net/publication/326798059_CHARACTERIZATION_OF_SOLID_DISPERSION_A_REVIEW
https://globalresearchonline.net/journalcontents/v65-2/09.pdf
https://www.worldpharmatoday.com/articles/innovative-formulation-strategies-for-poorly-soluble-drugs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs:

Composition, Preparation, Characterization and Formulations for Oral Delivery. National

Center for Biotechnology Information. Available at: [Link]

FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving

Solubility & Bioavailability of Drugs. Drug Development and Delivery. Available at: [Link]

Various techniques for preparation of nanosuspension - a review. ResearchGate. Available

at: [Link]

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New

Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. National

Institutes of Health. Available at: [Link]

Formulation strategies to improve the bioavailability of poorly absorbed drugs.

ResearchGate. Available at: [Link]

The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. Available at:

[Link]

Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. Chemistry

LibreTexts. Available at: [Link]

Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs:

Composition, Preparation, Characterization and Formulations for Oral Delivery.

ResearchGate. Available at: [Link]

The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. Royal

Society of Chemistry. Available at: [Link]

Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution

and In Vivo Testing: Niclosamide as a Case Study. MDPI. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7559135/
https://drug-dev.com/formulation-forum-nanosuspensions-an-enabling-formulation-for-improving-solubility-bioavailability-of-drugs/
https://www.researchgate.net/publication/280738686_Various_techniques_for_preparation_of_nanosuspension-_a_review
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Carboxylic_Acids/18.02%3A_Physical_Properties_of_Carboxylic_Acids
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730872/
https://www.researchgate.net/publication/329007469_Formulation_strategies_to_improve_the_bioavailability_of_poorly_absorbed_drugs
https://pubs.rsc.org/en/content/chapter/bk9781782621898-00020/978-1-78262-189-8
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_1403%3A_General_Chemistry_2/02%3A_Liquids_and_Intermolecular_Forces/2.05%3A_Day_13-_Alcohols_Carboxylic_Acids_Amines_Amides_Hydrogen_Bonding
https://www.researchgate.net/publication/382103507_Formulation_strategies_for_poorly_soluble_drugs
https://www.researchgate.net/publication/344551121_Co-Amorphous_Solid_Dispersions_for_Solubility_and_Absorption_Improvement_of_Drugs_Composition_Preparation_Characterization_and_Formulations_for_Oral_Delivery
https://www.rsc.org/events/detail/1005/the-challenges-and-formulation-strategies-for-poorly-soluble-drug-substances
https://www.mdpi.com/1999-4923/12/10/925
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Advances in the development of amorphous solid dispersions: The role of polymeric carriers.

ScienceDirect. Available at: [Link]

Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early

Development. American Pharmaceutical Review. Available at: [Link]

Functional materials based on molecules with hydrogen-bonding ability: applications to drug

co-crystals and polymer complexes. Royal Society Publishing. Available at: [Link]

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

Hilaris Publishing. Available at: [Link]

Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of

Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. PubMed

Central. Available at: [Link]

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different

Physical Modification Strategies with a Focus on Peroral Applications. National Center for

Biotechnology Information. Available at: [Link]

Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

2. books.rsc.org [books.rsc.org]

3. Functional materials based on molecules with hydrogen-bonding ability: applications to
drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

4. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of
Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.sciencedirect.com/science/article/pii/S177322471830531X
https://www.americanpharmaceuticalreview.com/Featured-Articles/37256-Amorphous-Solid-Dispersions-as-Enabling-Formulations-for-Discovery-and-Early-Development/
https://royalsocietypublishing.org/doi/10.1098/rsta.2017.0155
https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs-116813.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5573420/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954117/
https://www.researchgate.net/publication/382103507_Formulation_strategies_for_poorly_soluble_drugs
https://www.benchchem.com/product/b175896?utm_src=pdf-custom-synthesis
https://www.worldpharmatoday.com/biopharma/innovative-formulation-strategies-for-poorly-soluble-drugs/
https://books.rsc.org/books/edited-volume/738/chapter/456322/The-Role-of-Hydrogen-Bonding-in-Co-crystals
https://pmc.ncbi.nlm.nih.gov/articles/PMC6030288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6030288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5617960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5617960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5617960/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. mdpi.com [mdpi.com]

6. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs:
Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC
[pmc.ncbi.nlm.nih.gov]

7. pharmaexcipients.com [pharmaexcipients.com]

8. Advances in the development of amorphous solid dispersions: The role of polymeric
carriers - PMC [pmc.ncbi.nlm.nih.gov]

9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

10. Current Trends on Solid Dispersions: Past, Present, and Future - PMC
[pmc.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly
water-soluble drugs [frontiersin.org]

14. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]

15. hilarispublisher.com [hilarispublisher.com]

16. academic.oup.com [academic.oup.com]

17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

18. Nanosuspension: An approach to enhance solubility of drugs - PMC
[pmc.ncbi.nlm.nih.gov]

19. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for
BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving
Solubility & Bioavailability of Drugs [drug-dev.com]

22. researchgate.net [researchgate.net]

23. researchgate.net [researchgate.net]

24. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New
Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC
[pmc.ncbi.nlm.nih.gov]

25. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.mdpi.com/1999-4923/13/1/97
https://pmc.ncbi.nlm.nih.gov/articles/PMC6161132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6161132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6161132/
https://www.pharmaexcipients.com/bioavailability-enchancement/solid-dispersion-characterization/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10450425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10450425/
https://www.americanpharmaceuticalreview.com/Featured-Articles/37035-Amorphous-Solid-Dispersions-as-Enabling-Formulations-for-Discovery-and-Early-Development/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9617737/
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.0c00918
https://pmc.ncbi.nlm.nih.gov/articles/PMC4590796/
https://www.frontiersin.org/journals/drug-delivery/articles/10.3389/fddev.2023.1232012/full
https://www.frontiersin.org/journals/drug-delivery/articles/10.3389/fddev.2023.1232012/full
https://www.gattefosse.com/formulation-technologies/lipid-based-formulations
https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs.pdf
https://academic.oup.com/jpp/article/62/11/1622/6135678
https://www.americanpharmaceuticalreview.com/Featured-Articles/36882-Strategies-to-Formulate-Lipid-based-Drug-Delivery-Systems/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3475843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3475843/
https://www.researchgate.net/publication/330015683_Nanosuspension_for_BCS_Class_II_Drug
https://drug-dev.com/formulation-forum-nanosuspensions-a-enabling-formulation-for-improving-solubility-bioavailability-of-drugs/
https://drug-dev.com/formulation-forum-nanosuspensions-a-enabling-formulation-for-improving-solubility-bioavailability-of-drugs/
https://www.researchgate.net/publication/394029588_Enhancing_the_Solubility_of_Class_II_Drug_Via_Nanosuspension_A_Review
https://www.researchgate.net/publication/290485127_Various_techniques_for_preparation_of_nanosuspension_-_a_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191222/
https://ijpsjournal.com/article/Formulation+Strategies+And+Consideration+In+Nanosuspension+Development+A+Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Note: Advanced Formulation Strategies for
Poorly Soluble Carboxamide Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175896#formulation-strategies-for-poorly-soluble-
carboxamide-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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